Product packaging for Diphenyltin oxide(Cat. No.:CAS No. 2273-51-0)

Diphenyltin oxide

Cat. No.: B1583341
CAS No.: 2273-51-0
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Significance of Organotin Compounds in Modern Chemical Science

Organotin compounds, characterized by at least one tin-carbon bond, have been a subject of extensive research since their discovery in the mid-19th century. lookchem.com Their industrial and chemical significance grew exponentially in the 20th century, leading to a wide array of applications. lookchem.com These compounds are broadly categorized as mono-, di-, tri-, and tetra-substituted derivatives, with the general formula RₙSnX₄₋ₙ, where 'R' is an organic group and 'X' is typically a halogen, oxide, or other anionic group. nist.gov

The diverse applications of organotin compounds stem from their versatile properties. They have been widely used as stabilizers for polyvinyl chloride (PVC), preventing thermal degradation during processing. lookchem.comresearchgate.net In the realm of catalysis, they are effective in promoting reactions such as the formation of polyurethanes and in transesterification processes. researchgate.netnih.gov Furthermore, certain organotin compounds exhibit potent biological activity, which has led to their use as biocides, fungicides, and wood preservatives. researchgate.netvub.bescbt.com The ability of the tin atom to expand its coordination number beyond four allows for the formation of complex structures with unique chemical reactivity, making them valuable building blocks and intermediates in organic and inorganic synthesis. nist.gov

Overview of Diphenyltin (B89523) Oxide as a Central Organotin(IV) Species

Diphenyltin oxide, also known as oxodiphenylstannane, is a prominent member of the diorganotin(IV) oxide family. lookchem.comguidechem.com It is a white, powdered solid that is generally insoluble in water and common organic solvents, a characteristic that stems from its polymeric structure. lookchem.comnih.gov In this structure, diphenyltin units are linked by oxygen atoms, forming a network of Sn-O-Sn bonds. nist.gov

This compound serves as a crucial and versatile starting material in organotin chemistry. nbu.ac.in It is frequently used as a precursor for the synthesis of a wide range of other di- and organotin(IV) compounds. researchgate.netunimas.myrsc.org Through reactions with carboxylic acids, alcohols, or Schiff bases, the Sn-O bond can be cleaved to introduce new functional groups, yielding compounds with tailored properties for specific applications, including potential use as catalysts or in materials science. nih.govvub.benbu.ac.in Its role as a foundational reagent underscores its importance in the ongoing exploration of organotin complexes in contemporary research. nbu.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10OSn B1583341 Diphenyltin oxide CAS No. 2273-51-0

Properties

IUPAC Name

oxo(diphenyl)tin
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InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Molecular Weight

288.92 g/mol
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CAS No.

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
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Record name Oxodiphenylstannane
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Record name Diphenyltin oxide polymer
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Synthetic Methodologies and Mechanistic Pathways for Diphenyltin Oxide and Its Derivatives

Precursor Synthesis and Formation of Diphenyltin (B89523) Oxide

The primary route to obtaining diphenyltin oxide involves the synthesis of a diorganotin dihalide precursor, typically diphenyltin dichloride, which is then hydrolyzed.

A prevalent method for creating tin-carbon bonds is through the alkylation (or in this case, arylation) of tin(IV) halides. google.com The most common precursor, tin(IV) chloride (SnCl₄), is reacted with a phenylating agent. The Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr), is frequently used for this purpose. The reaction typically proceeds to full substitution, yielding tetraphenyltin (B1683108) (Ph₄Sn). google.comresearchgate.net

Reaction Scheme for Tetraphenyltin Synthesis: SnCl₄ + 4 C₆H₅MgBr → Ph₄Sn + 4 MgClBr

To obtain the desired diphenyltin species, a redistribution reaction, known as the Kocheshkov comproportionation, is employed. google.comingentaconnect.com In this reaction, tetraphenyltin is reacted with tin(IV) chloride in a specific stoichiometric ratio (1:1) to yield diphenyltin dichloride (Ph₂SnCl₂). ingentaconnect.com This reaction is typically performed without a solvent at elevated temperatures (150–200 °C) and can produce yields of 80–90%. ingentaconnect.com

Kocheshkov Redistribution Reaction: Ph₄Sn + SnCl₄ → 2 Ph₂SnCl₂

Once the diphenyltin dichloride precursor is synthesized, it can be converted to this compound. This is achieved through hydrolysis, for example, by reacting diphenyltin dichloride with sodium hydroxide (B78521) in a suitable solvent like methanol (B129727). researchgate.net The hydrolysis of diorganotin dihalides leads to the formation of the corresponding oxide. researchgate.net

Hydrolysis to this compound: Ph₂SnCl₂ + 2 NaOH → (C₆H₅)₂SnO + 2 NaCl + H₂O

An alternative, though sometimes less efficient, route is the direct reaction of metallic tin with an organic halide. tandfonline.com While this method is effective for certain alkyl and benzyl (B1604629) halides, its application with aryl halides like chlorobenzene (B131634) to produce diphenyltin species can be more challenging and may require specific catalysts or conditions. researchgate.netchembuyersguide.com For instance, the reaction of benzyl chloride with metallic tin in a non-polar solvent like toluene (B28343) primarily yields dibenzyltin dichloride. researchgate.netingentaconnect.com The direct synthesis involving aryl halides is generally less common for preparing diphenyltin precursors compared to the Grignard and Kocheshkov route.

Alkylation Reactions of Tin(IV) Halides to Form Diphenyltin Species

Advanced Synthetic Routes to this compound Derivatives and Coordination Complexes

This compound serves as a versatile starting material for synthesizing a wide array of derivatives and coordination complexes, often through straightforward condensation reactions.

One-pot syntheses provide an efficient pathway to complex organotin structures by combining this compound, a primary ligand component (like an aldehyde), and a secondary ligand component (like an amine) in a single reaction vessel.

Diorganotin(IV) compounds with Schiff base ligands can be prepared in high yields through a one-pot reaction involving diphenyltin(IV) oxide, salicylaldehyde (B1680747), and a β-amino alcohol. researchgate.netacs.org In this process, the Schiff base ligand is formed in situ via condensation of the salicylaldehyde and the amino alcohol, and it subsequently reacts with the this compound. The water generated during the condensation is removed to drive the reaction to completion. researchgate.netacs.org This methodology has been used to produce a variety of diphenyltin(IV) complexes with different amino alcohols. researchgate.netacs.org

A study by Zamudio-Rivera et al. detailed the synthesis of several such compounds. researchgate.netacs.org The general reaction involves refluxing diphenyltin(IV) oxide with salicylaldehyde and the chosen β-amino alcohol in a solvent like toluene or ethanol, with azeotropic removal of water.

Table 1: Synthesis of Diphenyltin(IV) Schiff Base Complexes

Amino Alcohol Used Resulting Complex Coordination Geometry Reference
(S)-(+)-2-amino-3-phenyl-1-propanol Diphenyltin(IV) derivative of salicylidene-(S)-(+)-2-amino-3-phenyl-1-propanol Distorted trigonal bipyramidal researchgate.net

The resulting complexes typically feature a five-coordinate tin center in a distorted trigonal-bipyramidal geometry, with the two phenyl groups and the imine nitrogen atom in the equatorial plane, and the two oxygen atoms from the ligand in the axial positions. researchgate.net

Diphenyltin(IV) dicarboxylates are commonly synthesized via a condensation reaction between diphenyltin(IV) oxide and two equivalents of a carboxylic acid. ijcrr.comunila.ac.idresearchgate.net The reaction is typically carried out by refluxing the reactants in a solvent such as toluene or methanol, with the water produced being removed azeotropically to ensure a high yield. ijcrr.comunila.ac.id

Cyclopropane and Cyclopentane Carboxylic Acids: The synthesis of diphenyltin(IV) dicyclopropanecarboxylate and diphenyltin(IV) dicyclopentanecarboxylate has been reported by reacting diphenyltin(IV) oxide with cyclopropanecarboxylic acid and cyclopentanecarboxylic acid, respectively. ijcrr.comijcrr.com The reaction involves dissolving the carboxylic acid in dry toluene, adding diphenyltin(IV) oxide, and refluxing the mixture for several hours. ijcrr.com The resulting products are characterized by techniques such as FTIR and NMR spectroscopy. ijcrr.comijcrr.com

Dodecanedioic Acid: A similar condensation approach is used for dicarboxylic acids. The reaction between diphenyltin(IV) oxide and dodecanedioic acid can be used to form organotin polymers or discrete complexes. One reported synthesis involves first refluxing diphenyltin(IV) oxide in a methanol/n-propanol mixture, followed by the addition of a sodium salt of the dodecanedioic acid to yield the final product, sodium diphenyltin (IV) dodecanedioate. iosrjournals.org

Table 2: Characterization Data for Selected Diphenyltin(IV) Dicarboxylates

Carboxylic Acid Ligand Compound Name Key IR Peak ν(C=O) (cm⁻¹) Reference
Cyclopropanecarboxylic Acid Diphenyltin(IV) dicyclopropanecarboxylate 1550 ijcrr.com
Cyclopentanecarboxylic Acid Diphenyltin(IV) dicyclopentanecarboxylate 1550 ijcrr.com

The infrared spectra of these carboxylate derivatives are notable for the absence of the broad O-H stretch from the carboxylic acid and the position of the carbonyl (C=O) stretching frequency, which provides insight into the coordination mode of the carboxylate group to the tin center. ijcrr.com

One-Pot Reactions with Multifunctional Ligands

Hydrazone Ligand Complexation

The synthesis of diphenyltin(IV) complexes incorporating hydrazone ligands is a significant area of organotin chemistry. These reactions typically involve the complexation of a diphenyltin(IV) moiety with a hydrazone ligand, which can coordinate to the tin atom in various ways. Spectroscopic evidence confirms that hydrazones can act as tridentate dianionic ligands, coordinating through phenolic oxygen, enolic oxygen, and imine nitrogen atoms. researchgate.net

One common synthetic route involves the direct reaction of an organotin(IV) chloride, such as diphenyltin(IV) dichloride, with a hydrazone ligand in a suitable solvent like absolute methanol, often in the presence of a base and under an inert atmosphere. researchgate.net For instance, diphenyltin(IV) complexes have been successfully synthesized with hydrazones derived from 2-acetyl-1H-indene-1,3(2H)-dione and various hydrazides. researchgate.netnih.gov

Characterization using techniques such as FT-IR, UV-Vis, and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn) is crucial for elucidating the structure of these complexes. The absence of ν(N-H) and ν(C=O) bands in the IR spectra of the complexes, coupled with the appearance of a new ν(C-O) band, suggests the ligand coordinates in its enol form through deprotonation. researchgate.net The coordination environment around the tin(IV) ion is often established as pentacoordinated. researchgate.netnih.gov X-ray crystallography has confirmed a distorted square pyramid geometry for some diphenyltin(IV) hydrazone complexes, with the imine nitrogen in the apical position. researchgate.net Thermal analysis of these complexes indicates a two-step decomposition process that ultimately leaves a residue of tin oxide. researchgate.netnih.gov

Table 1: Spectroscopic Data for a Representative Diphenyltin(IV) Hydrazone Complex

Spectroscopic Technique Key Observation Interpretation Reference
FT-IRDisappearance of ν(N-H) and ν(C=O) bands.Coordination via enol-form after deprotonation. researchgate.net
FT-IRAppearance of new ν(C-O) band.Confirms enolization and bonding. researchgate.net
NMR¹¹⁹Sn chemical shift.Indicates a five-coordinate environment around the tin atom. researchgate.netnih.gov
X-Ray DiffractionDistorted square pyramid geometry.Confirms the pentacoordinated structure. researchgate.net
Dithiocarbamate (B8719985) Ligand Incorporation

Diphenyltin(IV) dithiocarbamate complexes are another important class of derivatives, typically synthesized using an in situ method. This technique involves the reaction of diphenyltin(IV) dichloride, a secondary amine (like diisopropylamine (B44863) or N-methyl-N-hydroxyethylamine), and carbon disulfide in a solvent such as ethanol. cmu.ac.thmdpi.comresearchgate.net The mixture is stirred for several hours, leading to the formation of a precipitate which is then filtered, washed, and dried. cmu.ac.th

The dithiocarbamate ligand typically coordinates to the tin atom through its two sulfur atoms in a bidentate fashion. mdpi.commdpi.com This mode of bonding is supported by spectroscopic data. In the FT-IR spectra, the presence of a single, strong thioureide ν(C-N) band and a single ν(C-S) band indicates bidentate coordination of the dithiocarbamate ligand. mdpi.commdpi.com

¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are essential for characterization. The ¹¹⁹Sn NMR chemical shift (δ) is particularly informative about the coordination number of the central tin atom. For diphenyltin(IV) diisopropyldithiocarbamate, a δ(¹¹⁹Sn) value of -325.5 ppm has been reported, which is characteristic of a six-coordinated tin center, confirming the bidentate nature of both dithiocarbamate ligands. cmu.ac.th

Table 2: NMR Data for a Diphenyltin(IV) Dithiocarbamate Complex

Nucleus Chemical Shift (δ) / ppm Assignment Reference
¹³C198.42NCS₂ cmu.ac.th
¹¹⁹Sn-325.5Six-coordinated Sn atom cmu.ac.th

Utilization of Diphenyltin Dichloride as a Synthon

Diphenyltin dichloride (Ph₂SnCl₂) is a versatile and widely used precursor, or synthon, for the synthesis of a vast array of diphenyltin(IV) compounds, including oxides and their derivatives. nih.govneochema.com Its utility stems from the reactivity of the Sn-Cl bonds, which can readily undergo substitution or hydrolysis reactions.

As detailed in the preceding sections, diphenyltin dichloride is the standard starting material for creating complex derivatives. For example:

Hydrazone Complexes : It reacts directly with hydrazone ligands in the presence of a base to form diphenyltin(IV) hydrazone complexes. researchgate.netscirp.org

Dithiocarbamate Complexes : It is a key reactant in the in situ synthesis of diphenyltin(IV) dithiocarbamate complexes, reacting with an amine and carbon disulfide. cmu.ac.thmdpi.com

Carbonate Derivatives : Diphenyltin(IV) oxycarbonate, (Ph₂Sn)₂O(CO₃), can be prepared from the reaction of diphenyltin dichloride with cesium carbonate in methanol. mdpi.com

The hydrolysis of diphenyltin dichloride is a fundamental pathway to this compound. This reaction underscores its role as a primary building block for more complex oxo-bridged tin structures. The controlled hydrolysis of dibenzyltin dichloride, a related compound, in the presence of atmospheric CO₂, has been shown to yield intricate carbonate-hydroxide-oxide cluster structures, illustrating the complex chemistries accessible from diorganotin dichlorides. mdpi.com

Mechanistic Insights into this compound Synthesis

Understanding the mechanistic pathways for the formation of this compound and its derivatives is crucial for controlling product structure and reactivity. The synthesis often involves hydrolysis of precursors, while theoretical calculations provide deeper insights into the bonding and electronic structure of the resulting complexes.

A primary mechanism for the formation of this compound is the hydrolysis of diphenyltin dichloride. This process is believed to proceed through intermediate hydroxo species, which then condense to form Sn-O-Sn linkages, ultimately leading to the oxide.

For more complex derivatives, such as dithiocarbamates, mechanistic insights have been gained through computational studies like Density Functional Theory (DFT). mdpi.comnih.gov DFT calculations on diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate, [(C₆H₅)₂Sn(L)₂], have been used to explore the electronic structure and bonding around the tin center. mdpi.comresearchgate.netnih.gov

Key findings from these theoretical studies include:

Frontier Molecular Orbitals (FMOs) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals that the HOMO is primarily localized on the p-orbitals of the sulfur atoms of the dithiocarbamate ligands. The LUMO has significant contributions from the tin atom, indicating its electrophilic character. mdpi.com

Bonding Analysis : The Sn-S bonds in [(C₆H₅)₂Sn(L)₂] are found to be less covalent compared to related monochlorophenyltin(IV) complexes. This is attributed to the presence of the electron-withdrawing chloro ligand in the latter, which renders the tin center more electron-deficient. mdpi.comnih.gov

Structural Stability : DFT calculations can predict the most stable conformations of the complexes, such as the syn-syn or anti-anti arrangements of the ligands around the tin center. researchgate.net

These computational insights, combined with experimental spectroscopic data, provide a comprehensive picture of the structure and bonding in this compound derivatives, elucidating how the nature of the ligands and the organic groups on the tin atom influences the final molecular geometry.

Structural Elucidation and Advanced Spectroscopic Characterization of Diphenyltin Oxide Systems

Comprehensive Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a holistic understanding of the structural and electronic attributes of diphenyltin (B89523) oxide systems.

NMR spectroscopy is a cornerstone technique for elucidating the structure of organotin compounds in the solution state. By analyzing the spectra of various nuclei, particularly ¹H, ¹³C, and ¹¹⁹Sn, researchers can deduce the coordination environment around the tin atom and the connectivity of the phenyl groups.

¹H NMR: The proton NMR spectrum of diphenyltin derivatives typically displays signals corresponding to the protons of the phenyl rings. These signals can provide information about the electronic environment of the phenyl groups and any subtle changes due to coordination or substitution. For instance, in diphenyltin(IV) complexes, the proton signals of the phenyl groups are readily identifiable. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the phenyl rings are sensitive to the coordination at the tin center.

¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds, as the chemical shift (δ) is highly sensitive to the coordination number of the tin atom. researchgate.net An increase in the coordination number generally leads to an upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum. This technique is instrumental in determining the geometry of the tin center in solution. researchgate.net For example, four-coordinate tin compounds typically have ¹¹⁹Sn chemical shifts in the range of +200 to -60 ppm, five-coordinate compounds from -90 to -190 ppm, and six-coordinate compounds from -210 to -400 ppm. researchgate.net

Table 1: Representative NMR Data for Diphenyltin(IV) Derivatives

Compound Class¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)Inferred Coordination in Solution
Diorganotin(IV) ComplexesPhenyl protons observedPhenyl carbons observedVaries with ligandTypically 5 or 6
Diphenyltin DichloridePhenyl protons observedPhenyl carbons observedSpecific shifts depend on solventTypically 4 or 5

Data compiled from various studies on diphenyltin(IV) complexes.

The coupling constants between tin and carbon nuclei, specifically the one-bond coupling constant ¹J(¹¹⁹Sn,¹³C), provide valuable structural information. There is a well-established correlation between the magnitude of this coupling constant and the C-Sn-C bond angle in diorganotin(IV) compounds. This relationship allows for the estimation of the coordination geometry around the tin atom in solution. researchgate.net For example, a larger ¹J(¹¹⁹Sn,¹³C) value is generally associated with a larger C-Sn-C bond angle, which can be indicative of a change from a tetrahedral to a trigonal bipyramidal or octahedral geometry. researchgate.net

Infrared spectroscopy is a powerful tool for identifying the vibrational modes of molecules, which correspond to the stretching and bending of chemical bonds. nanografi.comlibretexts.org In the context of diphenyltin oxide and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to probe the nature of the Sn-O and Sn-C bonds. researchgate.netresearchgate.net

Table 2: Characteristic IR Frequencies for this compound Systems

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(Sn-Ph)~230-270Indicates the presence of the tin-phenyl bond.
ν(Sn-O)~500-700Related to the tin-oxygen bond vibrations.
Phenyl ring modesVarious bandsConfirms the presence of the phenyl groups.

Note: The exact frequencies can vary based on the specific compound and its physical state.

UV-Vis spectroscopy probes the electronic transitions within a molecule. bioglobax.comlibretexts.org While simple this compound itself may not have strong absorptions in the visible region, its derivatives and complexes can exhibit characteristic UV-Vis spectra. researchgate.net The absorption bands arise from electronic transitions, often involving the phenyl rings and any associated chromophoric ligands. researchgate.net The position and intensity of these bands can be influenced by the coordination environment of the tin atom and the nature of the substituents. ethz.ch

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. wpmucdn.com For diphenyltin compounds, mass spectrometry can confirm the molecular formula and reveal details about the bonding and stability of the molecule. scispace.com

In the mass spectrum of diphenyltin derivatives, the molecular ion peak may be observed, although it can be weak due to facile fragmentation. researchgate.netmsu.edu Common fragmentation pathways include the loss of phenyl groups. The isotopic pattern of tin, which has several naturally occurring isotopes, results in a characteristic cluster of peaks for tin-containing fragments, aiding in their identification. researchgate.netresearchgate.net

Table 3: Common Fragments in the Mass Spectra of Diphenyltin Compounds

Fragment IonDescription
[Ph₂SnX]⁺Loss of a substituent from the molecular ion.
[PhSn]⁺Loss of a phenyl group and other substituents.
[Ph]⁺Phenyl cation.
[Sn]⁺Tin cation.

Ph represents a phenyl group, and X can be various substituents like halides or alkoxides. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Direct Analysis in Real Time (DART) Ion Source Applications

Direct Analysis in Real Time (DART) mass spectrometry has emerged as a powerful tool for the rapid and direct analysis of this compound derivatives with minimal sample preparation. jeol.combruker.com This ambient ionization technique allows for the analysis of solids, liquids, and gases in their native form. bruker.com The DART ion source operates by generating excited-state species, typically from heated helium gas, which then interact with the sample and atmospheric gases to create analyte ions. jeol.com

In the study of organotin complexes, DART-MS is particularly effective for confirming the monomeric nature of newly synthesized compounds. For instance, the mass spectra of pentacoordinated organotin(IV) complexes derived from the reaction of this compound with 2-hydroxy-1-naphthaldehyde (B42665) and 2-amino-3-hydroxypyridine (B21099) revealed the presence of molecular ions [M+], confirming their monomeric structures in the gas phase. mdpi.com The observed isotopic patterns, corresponding to the natural abundance of tin isotopes, further validate the composition of the complexes. mdpi.com This method provides a swift confirmation of the successful synthesis and the fundamental structural unit of the diphenyltin compound before more detailed and time-consuming analyses are undertaken. jeol.commdpi.com

The technique's ability to handle samples with arbitrary shapes and even "dirty" samples makes it versatile for screening and initial characterization. jeol.com While DART provides crucial information on molecular mass and composition, it is often used in conjunction with other methods for complete structural elucidation. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is an indispensable technique for obtaining detailed structural information about this compound and its derivatives. wikipedia.orgnationalmaglab.org This method involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org The fragmentation patterns provide a veritable fingerprint of the molecule, allowing for the elucidation of its structure and connectivity. nationalmaglab.org

Collision-Induced Dissociation (CID) is a common fragmentation method used in MS/MS. wikipedia.org When applied to organotin compounds, such as those derived from diphenyltin dichloride, CID experiments on selected precursor ions reveal characteristic losses. For example, the fragmentation of the triphenyltin (B1233371) cation, [Ph₃Sn]⁺, which can form from diphenyltin compounds in the mass spectrometer, shows sequential losses of phenyl groups. researchgate.net Similarly, the CID tandem mass spectrum of the [Ph₂SnCl]⁺ ion produces characteristic product ions like [PhSn]⁺ and [SnCl]⁺. researchgate.net

This fragmentation analysis is crucial for:

Confirming the identity of compounds: The specific fragmentation pattern serves as a confirmation of the proposed structure. researchgate.net

Distinguishing between isomers: Different isomers will often yield distinct fragmentation patterns.

Elucidating the coordination environment: The fragmentation can provide clues about the bonds within the molecule, including those between the tin atom and its ligands. nationalmaglab.org

The combination of a soft ionization technique like Electrospray Ionization (ESI) with MS/MS analysis allows for the study of complex organotin compounds, overcoming the limitations of techniques like Electron Ionization (EI) which can cause excessive fragmentation and loss of molecular ion information. upce.cz

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound and its derivatives, this technique provides unequivocal evidence of coordination geometries, bond lengths, bond angles, and intermolecular interactions.

Elucidation of Coordination Geometries (e.g., Pentacoordinated, Hexacoordinated)

Single-crystal X-ray diffraction studies have revealed that diphenyltin(IV) complexes commonly adopt pentacoordinated or hexacoordinated geometries around the central tin atom. nih.govnih.gov

Pentacoordinated Geometries: In many diphenyltin(IV) complexes with tridentate Schiff base ligands, the tin atom is five-coordinate. mdpi.comnih.gov This is often observed in compounds formed from the reaction of this compound with ligands derived from amino acids and salicylaldehyde (B1680747) or its derivatives. nih.govresearchgate.net In these structures, the tin atom is typically bonded to the two phenyl groups and three donor atoms from the organic ligand. nih.gov

Hexacoordinated Geometries: Hexacoordination is also prevalent, particularly in adducts or when the ligand provides more donor atoms. For example, the adduct of diphenyltin dichloride with two equivalents of di-tert-butylmethylphosphine (B1277918) oxide results in a hexacoordinated tin atom with an octahedral arrangement of ligands. nih.goviucr.org In some cases, intermolecular coordination can lead to an increase in the coordination number from five to six, resulting in the formation of dimers, trimers, or polymers. nih.gov

The determination of the coordination number is critical for understanding the chemical behavior and potential applications of these compounds.

Analysis of Distorted Geometries (e.g., Trigonal Bipyramidal, Square Pyramidal, Distorted Octahedral)

The idealized coordination geometries are often distorted in diphenyltin(IV) complexes due to the steric and electronic constraints imposed by the ligands.

Distorted Trigonal Bipyramidal (TBP): This is a common geometry for pentacoordinated tin. nih.govresearchgate.net In many diphenyltin(IV) derivatives with tridentate ligands, the structure deviates from a perfect TBP. The degree of distortion can be quantified by the τ parameter, which is 1 for an ideal TBP and 0 for a perfect square pyramidal geometry. mdpi.com For example, a diphenyltin(IV) complex with a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and 2-amino-3-hydroxypyridine exhibits a τ value of 0.54, indicating a geometry intermediate between TBP and square pyramidal. mdpi.com

Distorted Square Pyramidal: In some instances, the geometry around the pentacoordinated tin atom is best described as a distorted square pyramid. rsc.org

Distorted Octahedral: Hexacoordinated diphenyltin(IV) complexes frequently exhibit distorted octahedral geometries. nih.govnih.govresearchgate.net For instance, in dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV), the Sn atom is in an all-trans SnC₂O₂Cl₂ octahedral environment, but the P—O—Sn bond angle is significantly enlarged due to bulky substituents. nih.goviucr.org Similarly, diphenyltin(IV) bis(N,N-dicyclohexyldithiocarbamate) shows a distorted octahedral geometry with a cis-disposition of the phenyl groups. researchgate.net

These distortions are not mere crystallographic curiosities; they significantly influence the electronic structure and reactivity of the complexes.

Investigation of Intermolecular Interactions and Aggregation Behavior

In the solid state, this compound derivatives often engage in intermolecular interactions that lead to the formation of supramolecular structures. nih.gov These interactions can include hydrogen bonds, C–H···π interactions, and weak Sn···O or Sn···S contacts. nih.govresearchgate.net

This aggregation behavior can result in different structural motifs:

Dimers: Dimeric structures can form through bridging ligands or intermolecular coordination. For example, some diorganotin(IV) complexes form dimers via pairwise bridging between oxygen and tin atoms of mononuclear fragments. researchgate.net

Polymers: In certain cases, intermolecular coordination leads to the formation of one-dimensional polymeric chains. A diphenyltin(IV) complex derived from an amino acid and salicylaldehyde was found to form a polymeric structure through intermolecular coordination of a carbonyl oxygen to the tin atom of a neighboring molecule. nih.gov

Trimeric and Higher Aggregates: Trimeric structures have also been observed, arising from similar intermolecular Sn-O coordination. nih.gov

The study of these supramolecular assemblies is crucial as the aggregation can significantly affect the material's properties. The nature of the organic groups on the tin atom and the substituents on the ligands play a critical role in dictating the type and extent of these intermolecular interactions. acs.org

Advanced Analytical Methodologies for Compound Characterization

A comprehensive characterization of this compound and its derivatives relies on a suite of advanced analytical techniques used in concert. Beyond mass spectrometry and X-ray crystallography, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are fundamental.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H, ¹³C, and ¹¹⁹Sn NMR are routinely used to characterize these compounds in solution. nih.govresearchgate.net

¹¹⁹Sn NMR is particularly diagnostic of the coordination number of the tin atom in solution. nih.govthescipub.com For example, ¹¹⁹Sn chemical shifts can often distinguish between four-, five-, and six-coordinate tin species. nih.govajbasweb.com

One-bond coupling constants (¹J(¹¹⁹Sn,¹³C)) in diphenyltin(IV) complexes have been correlated with the C-Sn-C bond angles, providing a means to estimate the geometry around the tin atom in solution. nih.gov

Elemental Analysis:

CHN (Carbon, Hydrogen, Nitrogen) analysis provides the empirical formula of a compound, serving as a fundamental check of purity and composition. ijcrr.com It is often used alongside mass spectrometry and NMR to confirm the structure of a newly synthesized compound. ijcrr.com

The following table summarizes some of the analytical data obtained for diphenyltin(IV) complexes:

Compound ClassAnalytical TechniqueKey FindingsReference
Pentacoordinated Diphenyltin(IV) Schiff Base ComplexesDART-MSConfirmation of monomeric structure via molecular ion peaks. mdpi.com
Diphenyltin Dichloride DerivativesTandem MS (CID)Elucidation of fragmentation pathways, confirming structural units. researchgate.net
Diphenyltin(IV) Amino Acid DerivativesX-ray CrystallographyDetermination of pentacoordinated (TBP) and hexacoordinated (distorted octahedral) geometries; observation of trimeric and polymeric aggregates. nih.gov
Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV)X-ray CrystallographyRevealed a hexacoordinated, all-trans distorted octahedral geometry. nih.goviucr.org
Diphenyltin(IV) Carboxylate Complexes¹¹⁹Sn NMRIndicated pentacoordinated tin atom in solution, suggesting a trans-trigonal bipyramidal geometry. thescipub.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For organotin compounds derived from this compound, this analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N), and sometimes sulfur (S), to confirm that the reaction has proceeded as expected and that the product is pure. ijcrr.com The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition. ijcrr.comresearchgate.net

In the characterization of various diphenyltin(IV) complexes, elemental analysis has been crucial. For instance, in a study of a diphenyltin(IV) complex with a Schiff base ligand, the calculated and found elemental percentages showed strong correlation, validating the proposed structure. Similarly, the synthesis of diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamate was confirmed through elemental analysis, where the observed percentages for C, H, N, O, and S were in excellent agreement with the calculated values for the formula C₂₀H₂₆N₂O₂S₄Sn. mdpi.com

Below is a data table compiling representative elemental analysis findings for diphenyltin(IV) derivatives from research literature.

Compound/Complex NameFormulaElementCalculated (%)Found (%)Source
Diphenyltin(IV) Schiff Base ComplexC₂₅H₁₇NO₂SnC46.7846.58
H2.672.67
N2.182.37
Diphenyltin(IV) N-methyl-N-hydroxyethyldithiocarbamateC₂₀H₂₆N₂O₂S₄SnC41.8941.80 mdpi.com
H4.574.51 mdpi.com
N4.894.83 mdpi.com
O5.585.49 mdpi.com
S22.3722.29 mdpi.com

Computational Chemistry for Structural Prediction and Validation

Theoretical Calculation and Molecular Modeling

Computational chemistry, particularly through molecular modeling and quantum chemical calculations, serves as a powerful tool for predicting and validating the three-dimensional structures of this compound derivatives. Density Functional Theory (DFT) is a widely employed method that provides insights into molecular geometries, electronic structures, and spectroscopic properties, often showing excellent agreement with experimental data from X-ray diffraction. researchgate.netrsc.org

Theoretical studies on diphenyltin(IV) complexes frequently use the B3LYP functional, sometimes in conjunction with dispersion corrections (like D3BJ), and appropriate basis sets such as LANL2DZ or def2-TZVP for the tin atom. researchgate.netdntb.gov.ua These calculations are used to perform full geometry optimizations, starting from a hypothetical structure, to find the most stable energetic conformation. mdpi.com For example, DFT calculations have successfully predicted the distorted octahedral geometry around the tin atom in dithiocarbamate (B8719985) complexes and the trigonal bipyramidal geometry in hypervalent Schiff base compounds. mdpi.comrsc.org

Furthermore, molecular modeling helps in understanding the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com In one study, the HOMO of a diphenyltin(IV) dithiocarbamate complex was found to be primarily composed of orbitals from the sulfur atoms of the ligands, while the LUMO had significant contributions from the tin atom, highlighting the charge transfer possibilities within the molecule. mdpi.com

Prediction of Gas-Phase Structures and Dissociation Hypotheses

While most computational studies on this compound systems focus on their solid-state or solution-phase structures, theoretical methods can also be applied to predict their behavior in the gas phase. Predicting gas-phase structures and dissociation pathways is important for understanding the intrinsic properties of a molecule, free from intermolecular interactions present in condensed phases.

Computational modeling can hypothesize the likely pathways of molecular fragmentation under conditions such as mass spectrometry or thermal decomposition. copernicus.org Although specific, detailed studies on the gas-phase dissociation of the parent this compound (Ph₂SnO) are not widely documented, the principles can be inferred from theoretical analyses of its derivatives. DFT calculations provide information on bond strengths and electron distribution (e.g., via Natural Bond Orbital analysis), which can be used to predict the weakest bonds that are most likely to cleave first. wisc.edu

For example, in diphenyltin(IV) complexes, the Sn-C (phenyl) and Sn-L (ligand) bonds are of primary interest. Theoretical models can calculate the bond dissociation energies, suggesting which group would be lost preferentially. It is often hypothesized that the cleavage of the bonds between the tin atom and the organic ligands is a primary dissociation step. In studies of related organometallic compounds, ionic and thermal dissociation are recognized as key fragmentation mechanisms. copernicus.org For diphenyltin(IV) derivatives, computational analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the sites most susceptible to electronic excitation and subsequent bond cleavage, forming the basis for dissociation hypotheses. mdpi.com

Reactivity and Catalytic Science of Diphenyltin Oxide

Fundamental Chemical Reactivity of Diphenyltin (B89523) Species

The chemical behavior of diphenyltin species is characterized by the nature of the tin-carbon and tin-oxygen bonds. These bonds provide the basis for a range of reactions, including those with organohalides and ligand exchange processes.

Organotin compounds, including diphenyltin species, are known to react with organohalides. While the direct reaction of diphenyltin oxide with organohalides is not extensively detailed in the provided search results, the broader context of organotin chemistry suggests that such reactions are plausible and can be a route to the formation of new organotin structures. For instance, the functionalization of organohalides can be achieved with various organotin reagents. researchgate.net The creation of alkyl radicals from the homolytic cleavage of the carbon-halogen bond in alkyl halides is a well-known process often mediated by tin hydrides. researchgate.net While not a direct reaction of this compound, this highlights the reactivity of the tin center in related compounds towards organohalides. Alternative, tin-free methods for the reductive cyclization of organohalides are being developed to avoid the toxicity of organotin reagents. researchgate.netorganic-chemistry.org

Ligand exchange is a fundamental process in the coordination chemistry of organotin compounds. nsu.ru Diphenyltin species can readily exchange ligands, a property that is crucial for their catalytic activity. This exchange allows for the formation of catalytically active intermediates. For example, a ligand exchange strategy involving bidentate ligands has been used to synthesize various sol-gel oxides, demonstrating the versatility of this process. nih.gov In the context of catalysis, the exchange of ligands at a metal center is often a key step in the catalytic cycle. rsc.org For instance, the activation of a molecular manganese vanadium oxide water oxidation catalyst involves an intricate interplay between redox chemistry and ligand exchange. rsc.org The synthesis and structural studies of complexes of dimethyl- and diphenyltin ions with bidentate ligands further illustrate the importance of ligand coordination and exchange in the chemistry of these species. acs.org

Reactions with Organohalides

Advanced Catalysis and Polymerization Applications

This compound and related compounds have emerged as effective catalysts in various polymerization reactions, particularly in the ring-opening polymerization of cyclic ethers like oxiranes.

The catalytic activity of diphenyltin compounds extends to the synthesis of important polymers. They can act as catalysts or co-catalysts in processes leading to the formation of polyethers and other polymeric materials.

Diphenyltin compounds, often in combination with other organometallic species, are effective catalysts for the ring-opening polymerization (ROP) of oxiranes such as propylene (B89431) oxide (PO) and ethylene (B1197577) oxide (EO). mt.com Epoxides are three-membered rings containing an oxygen atom, and their high ring strain makes them susceptible to ring-opening reactions. mt.com

The polymerization of propylene oxide using organozinc and organotin compounds has been investigated to produce high-molecular-weight poly(propylene oxide) (PPOX). utwente.nl For example, a catalyst system derived from the reaction of diphenyltin sulfide (B99878) with bis(3-dimethyl-aminopropyl)zinc was found to be highly active. utwente.nlresearchgate.net This system facilitates an anionic coordination polymerization, yielding high-molecular-weight PPOX. utwente.nlresearchgate.net The polymerization of propylene oxide can be catalyzed by various systems, including those based on organozinc compounds in combination with ketones, which show that the nature of the co-catalyst significantly influences the reaction. researchgate.netresearchgate.net

Similarly, this compound has been mentioned as a catalyst for the polymerization of ethylene oxide. googleapis.com The polymerization of ethylene oxide can be initiated by various catalytic systems, including diphenylzinc-ketone systems, and is influenced by the molar ratio of the components. researchgate.net The use of metal cyanide catalysts has also been explored for the polymerization of ethylene oxide, offering an alternative to traditional basic catalysts. google.comgoogle.com The ring-opening polymerization of epoxides is a versatile method for synthesizing polyethers, and various metal complexes, including those of aluminum and iron, have been shown to be effective catalysts. researchgate.netmdpi.com

Table 1: Catalytic Systems for Oxirane Polymerization

Catalyst System Monomer Key Findings
Diphenyltin sulfide / bis(3-dimethyl-aminopropyl)zinc Propylene Oxide High activity, anionic coordination polymerization, high molecular weight PPOX. utwente.nlresearchgate.net
Diphenylzinc-ketone systems Propylene Oxide, Ethylene Oxide Activity influenced by ketone nature and molar ratio. researchgate.netresearchgate.net
Diphenylzinc-water system Propylene Oxide, Ethylene Oxide Activity dependent on the water to diphenylzinc (B92339) molar ratio. researchgate.netresearchgate.net
Metal cyanide catalysts Ethylene Oxide Allows for the formation of initiated polymers of ethylene oxide. google.comgoogle.com

Coordination polymerization is a key mechanism in the synthesis of stereoregular polymers. uomosul.edu.iq This type of polymerization involves the coordination of the monomer to a metal-containing catalyst, followed by insertion into the growing polymer chain. uomosul.edu.iqlibretexts.org The mechanism can have both ionic and free-radical characteristics. uomosul.edu.iq

In the context of diphenyltin-catalyzed polymerization, the mechanism is often described as a coordination polymerization. For the polymerization of propylene oxide with an organozinc/organotin catalyst, an anionic coordination polymerization is proposed. utwente.nl This mechanism involves the coordination of the epoxide monomer to the active catalytic species. The initiation step is believed to involve the coordination of the oxygen atom of the monomer to a metal atom in the catalyst, followed by the opening of the oxirane ring. utwente.nl The nature of the catalyst, whether it is more anionic or cationic in character, influences the regioselectivity of the ring-opening. utwente.nl

The general mechanism for coordination polymerization involves the monomer approaching a vacant site on the metal catalyst and forming a complex. uomosul.edu.iq The propagation then occurs through the insertion of the monomer into the metal-polymer bond. uomosul.edu.iq This process allows for a high degree of control over the polymer's structure, including its stereochemistry. uomosul.edu.iq

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Diphenyltin sulfide
bis(3-dimethyl-aminopropyl)zinc
Propylene Oxide
Ethylene Oxide
Poly(propylene oxide) (PPOX)
Diphenylzinc
Diisobutylene
2,2,4-trimethylpentane
Polyethene
Polyisobutylene
Triethylaluminum

Polymerization Catalysis

Control of Polymer Stereochemistry and Molecular Weight

The control over a polymer's stereochemistry (tacticity) and molecular weight is paramount as these characteristics fundamentally dictate the material's physical and mechanical properties. nsf.govlibretexts.org While extensive research has been conducted on stereospecific polymerization using Ziegler-Natta and other transition metal catalysts, the role of organotin compounds like this compound is also noteworthy, particularly in specific polymerization reactions. libretexts.org

The stereochemistry of a polymer chain—whether it is isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), or atactic (random arrangement of substituents)—greatly influences its crystallinity and, consequently, its melting point, strength, and elasticity. libretexts.org Isotactic polypropylene (B1209903), for instance, is a high-melting, crystalline solid suitable for structural applications, whereas atactic polypropylene is an amorphous material used in adhesives. libretexts.org

Catalysts play a crucial role in determining the stereochemical outcome of a polymerization reaction. nih.gov In the context of organotin catalysts, their Lewis acidic nature can influence the approach of the monomer to the propagating polymer chain end. While not as predominantly studied for stereocontrol as other systems, the coordination environment around the tin center in this compound can provide a template for stereoregulation in certain polymerizations, such as those of polar vinyl monomers. nsf.gov

Furthermore, the ability to control molecular weight and its distribution is a key aspect of polymer synthesis. rsc.orgd-nb.info Research has shown that organotin compounds can be effective in controlling the ring-opening polymerization (ROP) of cyclic esters. In such reactions, the catalyst can influence the rate of initiation and propagation, thereby affecting the final molecular weight of the polymer. For instance, in the ROP of ε-caprolactone, tin(IV) complexes, including structures related to this compound, have been shown to produce polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The mechanism often involves the coordination of the monomer to the tin center, followed by nucleophilic attack and ring-opening.

Table 1: Influence of Catalyst Type on Polymer Stereochemistry

Catalyst SystemMonomerResulting Polymer TacticityReference
Titanium-based Ziegler-NattaPropyleneIsotactic libretexts.org
Vanadium-based Ziegler-NattaPropyleneSyndiotactic libretexts.org
Chiral Counterion CatalystVinyl EthersIsotactic nsf.gov

Catalysis in Esterification and Transesterification Reactions

This compound is a well-established and effective catalyst in esterification and transesterification reactions. google.comgoogle.comgoogle.com These reactions are fundamental in organic synthesis for the production of esters, which are valuable in various industries, including the manufacturing of polyesters, plasticizers, and biodiesel. google.comcapes.gov.br

Organotin compounds, including this compound, are recognized for their high catalytic effectiveness in these transformations. google.com They exhibit several advantages over other catalysts, such as a reduced tendency to cause dehydration of alcohols, which leads to higher ester yields. google.com The catalytic activity of this compound is generally attributed to its Lewis acidic character, where the tin atom coordinates to the carbonyl oxygen of the carboxylic acid or ester, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an alcohol. rsc.org

In esterification , the reaction between a carboxylic acid and an alcohol, this compound can accelerate the rate of reaction, often under milder conditions than those required for uncatalyzed reactions. google.comgoogleapis.com For example, it has been used in the synthesis of benzyl (B1604629) esters of aromatic hydroxycarboxylic acids, where it promotes the reaction while minimizing side reactions like the formation of dibenzyl ether. googleapis.com

In transesterification reactions, which involve the exchange of the alkoxy group of an ester with another alcohol, this compound also serves as an efficient catalyst. google.comgoogle.com This is particularly relevant in the production of polyesters, where a series of ester interchange reactions build up the polymer chain. google.com this compound can be used alone or in combination with other tin catalysts to optimize the polyesterification process. google.com It has also been investigated as a catalyst for the transesterification of vegetable oils, such as jojoba oil, to produce biodiesel. capes.gov.br

The general mechanism for tin-catalyzed (trans)esterification can proceed through a few pathways, with the Lewis acid mechanism being the most common. rsc.org This involves the coordination of the ester's carbonyl group to the tin center, making it more susceptible to attack by an alcohol. rsc.org

Table 2: Application of this compound in Esterification and Transesterification

Reaction TypeReactantsProductCatalyst SystemReference
EsterificationPolyhydric alcohol, Fatty acidPolyhydric alcohol fatty acid esterThis compound google.com
TransesterificationJojoba oil, Methanol (B129727)Biodiesel (Fatty acid methyl esters)This compound capes.gov.br
PolyesterificationPolyhydroxy alcohol, Polybasic acidPolyesterThis compound google.com
Esterificationp-Hydroxybenzoic acid, Benzyl alcoholBenzyl p-hydroxybenzoateThis compound googleapis.com

Role in Sustainable Chemistry and Advanced Materials Fabrication

The principles of sustainable chemistry encourage the use of catalysts that are efficient, selective, and can be easily recovered and reused. This compound, particularly when used as a heterogeneous catalyst, aligns with these principles. justia.com Its solid nature allows for easier separation from the reaction mixture compared to homogeneous catalysts, which can simplify product purification and reduce waste. google.comjustia.com

The application of this compound in catalysis contributes to more sustainable chemical processes. For instance, its efficiency in esterification and transesterification reactions at lower temperatures and shorter reaction times compared to traditional methods can lead to energy savings. google.com Furthermore, the high yields and selectivity observed with organotin catalysts can reduce the formation of byproducts, leading to more atom-economical processes. google.com The development of solid, reusable catalysts based on organotin compounds is an active area of research aimed at enhancing the sustainability of chemical manufacturing. justia.com

In the realm of advanced materials fabrication , this compound serves as a precursor or catalyst in the synthesis of various functional materials. Organotin compounds, in general, are used in the preparation of materials with specific optical, electronic, and mechanical properties. For example, tin oxide (SnO2) nanoparticles, which can be synthesized from organotin precursors, are widely studied for their applications in gas sensors, photocatalysis, and as transparent conducting oxides. researchgate.net The properties of the final material can be influenced by the choice of the organotin precursor and the synthesis conditions.

The use of organotin compounds in the fabrication of advanced polymers also falls under this category. As discussed previously, their role in controlling polymer architecture allows for the creation of materials with tailored properties for specific applications, ranging from high-performance engineering plastics to advanced biomedical devices. libretexts.orgresearchgate.net The ability to precisely control the structure of a polymer at the molecular level is a key enabler for the development of next-generation materials.

Biological Interactions and Mechanistic Toxicological Investigations of Diphenyltin Oxide Derivatives

Antimicrobial and Biocidal Efficacy Studies

Diphenyltin (B89523) oxide derivatives have demonstrated significant antimicrobial properties, with their effectiveness being closely linked to their molecular structure.

Diphenyltin oxide derivatives have been shown to possess broad-spectrum bactericidal activity. For instance, a series of diorganotin(IV) compounds, including diphenyltin(IV) derivatives of salicyliden-β-amino alcohols, were tested against a panel of bacteria. These compounds exhibited significant activity against the Gram-positive bacterium Bacillus subtilis (ATCC 6633), the Gram-negative bacteria Escherichia coli (DH5α) and Pseudomonas aeruginosa (BH3), and even against anaerobic sulfate-reducing bacteria (SRB) such as Desulfovibrio longus (DSM 6739) and Desulfomicrobium aspheronum (DSM 5918). nih.govresearchgate.netacs.org In these studies, the diphenyltin(IV) compounds generally showed better bactericidal performance than their di-n-butyltin(IV) counterparts. nih.govresearchgate.netacs.org

The conjugation of diphenyltin(IV) with known antibacterial agents has also been explored to enhance efficacy. A novel metalloantibiotic, Ph2Sn(CIP)2 (CIPTIN), was synthesized by reacting ciprofloxacin (B1669076) with diphenyltin dichloride. rsc.orgscispace.com This compound displayed lower minimum inhibitory concentration (MIC) values, and thus higher potency, against P. aeruginosa, E. coli, Staphylococcus aureus, and Staphylococcus epidermidis compared to ciprofloxacin alone. rsc.orgscispace.comucy.ac.cy For example, the MIC value of CIPTIN against S. epidermidis was 0.255 ± 0.041 μM, which is significantly lower than that of ciprofloxacin hydrochloride (1.079 ± 0.121 μM). rsc.orgscispace.com

Table 1: Bactericidal Activity of this compound Derivatives

Compound Bacterial Strain Activity
Diphenyltin(IV) salicyliden-β-amino alcohol derivatives Bacillus subtilis (Gram-positive) Active nih.govresearchgate.netacs.org
Diphenyltin(IV) salicyliden-β-amino alcohol derivatives Escherichia coli (Gram-negative) Active nih.govresearchgate.netacs.org
Diphenyltin(IV) salicyliden-β-amino alcohol derivatives Pseudomonas aeruginosa (Gram-negative) Active nih.govresearchgate.netacs.org
Diphenyltin(IV) salicyliden-β-amino alcohol derivatives Desulfovibrio longus (Sulfate-reducing) Active nih.govresearchgate.netacs.org
Diphenyltin(IV) salicyliden-β-amino alcohol derivatives Desulfomicrobium aspheronum (Sulfate-reducing) Active nih.govresearchgate.netacs.org
Ph2Sn(CIP)2 (CIPTIN) Pseudomonas aeruginosa MIC: 0.741 ± 0.035 μM rsc.orgscispace.com
Ph2Sn(CIP)2 (CIPTIN) Escherichia coli MIC: 0.301 ± 0.062 μM rsc.orgscispace.com
Ph2Sn(CIP)2 (CIPTIN) Staphylococcus aureus MIC: 1.179 ± 0.083 μM rsc.orgscispace.com
Ph2Sn(CIP)2 (CIPTIN) Staphylococcus epidermidis MIC: 0.255 ± 0.041 μM rsc.orgscispace.com
Potassium diphenyltin(IV)propan-1,3-dioate Methicillin Resistant Staph aureus MIC: 5 µg/mL ajol.info
Potassium diphenyltin(IV)propan-1,3-dioate Vancomycin Resistant enterococci MIC: 2.5 µg/mL ajol.info

The antifungal potential of this compound derivatives has been well-documented. Studies on diphenyltin(IV) carboxylates have shown their fungitoxicity against various fungal strains, including Fusarium oxysporum and Aspergillus niger. semanticscholar.org The general trend observed is that the antifungal activity of organotin carboxylates is greater than that of the parent organotin chlorides and the free carboxylic acids. semanticscholar.org

In a comparative study, diphenyltin(IV) derivatives consistently showed higher antifungal activity than their dibutyltin(IV) analogs. semanticscholar.org For instance, the minimum inhibitory concentration (MIC) values of tributyltin(IV) carboxylates were found to be lower than their respective dibutyltin(IV) carboxylates, but higher than their triphenyltin(IV) counterparts, suggesting a strong influence of the organic moiety on the antifungal action. semanticscholar.org Another study reported that potassium diphenyltin(IV)propan-1,3-dioate exhibited significant activity against several fungal strains with a MIC of 5 µg/mL. ajol.info

Table 2: Antifungal Activity of this compound Derivatives

Compound Fungal Strain Activity
Diphenyltin(IV) carboxylates Fusarium oxysporum Active semanticscholar.org
Diphenyltin(IV) carboxylates Aspergillus niger Active semanticscholar.org
Potassium diphenyltin(IV)propan-1,3-dioate Aspergillus fumigatus MIC: 5 µg/mL ajol.info
Potassium diphenyltin(IV)propan-1,3-dioate Aspergillus flavus MIC: 5 µg/mL ajol.info
Potassium diphenyltin(IV)propan-1,3-dioate Aspergillus niger MIC: 5 µg/mL ajol.info
Potassium diphenyltin(IV)propan-1,3-dioate Fusarium oxysporum MIC: 5 µg/mL ajol.info

The biocidal activity of organotin compounds, including this compound derivatives, is intricately linked to their chemical structure. A key determinant of their potency is the number and nature of the organic groups attached to the tin atom. Generally, for organotin compounds with the formula RₙSnX₄₋ₙ, the biocidal activity follows the order: R₃SnX > R₂SnX₂ > RSnX₃.

In the context of diphenyltin(IV) derivatives, the nature of the anionic ligand (X) also plays a role in modulating the biological activity. For example, studies on diphenyltin(IV) carboxylates have shown that the antifungal activity is influenced by the carboxylate group. semanticscholar.org The lipophilicity of the molecule, which is influenced by the organic substituents, is a crucial factor in its ability to penetrate microbial cell membranes. The enhanced biocidal performance of diphenyltin(IV) compounds over their di-n-butyltin(IV) analogs in several studies underscores the importance of the aryl group in conferring potent antimicrobial properties. nih.govresearchgate.netacs.org

Assessment of Antifungal and Fungicidal Properties

Antitumor and Anticancer Research Initiatives

This compound derivatives have emerged as a promising class of non-platinum-based anticancer agents, exhibiting significant cytotoxicity against a variety of human cancer cell lines.

A considerable body of research has demonstrated the potent in vitro anticancer activity of this compound derivatives. For instance, diphenyltin(IV) dithiocarbamate (B8719985) macrocyclic complexes have shown exceptional cytotoxicity against human hepatoma (HEP 3B) and neuroblastoma (IMR 32) cell lines, with some complexes being up to 16-fold more potent than the established anticancer drug cisplatin (B142131). researchgate.net Another study on organotin(IV) N-butyl-N-phenyldithiocarbamate showed that the diphenyltin(IV) derivative had an IC50 value of 1.3 µM against the Jurkat E6.1 T-lymphoblastic leukemia cell line. preprints.org

Diphenyltin(IV) hydroxybenzoates have also been investigated for their antiproliferative activity. researchgate.net For example, diphenyltin(IV) 2-hydroxybenzoate was found to be the most active against the A549 human lung cancer cell line, while both diphenyltin(IV) 2-hydroxybenzoate and diphenyltin(IV) 3-hydroxybenzoate were active against the MCF-7 breast cancer cell line. researchgate.net Furthermore, a study on diphenyltin(IV) dithiocarbamate compounds reported that one derivative demonstrated remarkable cytotoxicity towards A549 cells with an IC50 value of 0.52 μM, significantly more potent than cisplatin (IC50: 32 μM).

Table 3: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound Cancer Cell Line IC50 Value (μM)
Diphenyltin(IV) dithiocarbamate macrocyclic complexes HEP 3B (Hepatoma) Highly Active (up to 16-fold > cisplatin) researchgate.net
Diphenyltin(IV) dithiocarbamate macrocyclic complexes IMR 32 (Neuroblastoma) Highly Active (up to 16-fold > cisplatin) researchgate.net
Diphenyltin(IV) N-butyl-N-phenyldithiocarbamate Jurkat E6.1 (T-lymphoblastic leukemia) 1.3 preprints.org
Diphenyltin(IV) 2-hydroxybenzoate A549 (Lung cancer) Most active in its series researchgate.net
Diphenyltin(IV) 2-hydroxybenzoate MCF-7 (Breast cancer) Active researchgate.net
Diphenyltin(IV) 3-hydroxybenzoate MCF-7 (Breast cancer) Active researchgate.net
Diphenyltin(IV) dithiocarbamate derivative (ONBDC 2) A549 (Lung cancer) 0.52

To elucidate the mechanism of action at the molecular level, computational molecular docking studies have been employed. These studies aim to predict the binding interactions between this compound derivatives and biological macromolecules, such as DNA and enzymes, which are crucial targets in cancer therapy.

Research has shown that diphenyltin(IV) complexes can interact with DNA, a primary target for many anticancer drugs. Molecular docking simulations have suggested that these compounds can bind to DNA through an intercalative mode. researchgate.net For instance, a diphenyltin(IV) complex was found to interact with the DNA duplex via π-π stacking interactions with amino acid residues of topoisomerase IIA, an enzyme critical for DNA replication and a known target for anticancer agents. researchgate.net The binding of these compounds to DNA can disrupt its structure and function, ultimately leading to cell death.

Furthermore, molecular docking has been used to explore the interactions of diphenyltin(IV) derivatives with other protein targets. The insights gained from these computational studies are invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective diphenyltin-based anticancer drugs.

Cytotoxicity Studies Against Various Cancer Cell Lines

Mechanistic Toxicology and Cellular Interactions

The precise biological mechanism of action for this compound and its derivatives is complex and not fully elucidated, though research points to several key pathways. habitablefuture.org The biological activity of organotin compounds is largely thought to be determined by the number and nature of the organic groups attached to the tin atom. habitablefuture.orgukm.my For some organotins, a cooperative mechanism involving two distinct actions has been proposed: the inhibition of microtubule assembly and interactions with hydrophobic sites within the cell. cdc.govnih.gov

While many organotin compounds show potential as medicinal agents, the specific mechanisms driving their biological effects often remain elusive. habitablefuture.org This is partly due to their capacity for redox and catalytic reactions, as well as a tendency for ligand exchange within biological systems. habitablefuture.org For certain derivatives, the increased number of phenyl substituents is believed to reduce polarity, which in turn may favor permeation through cell walls and enhance biological activity. habitablefuture.org

A significant mechanism of organotin toxicity involves direct interaction with core cellular components. Research indicates that various organotin compounds, including di- and triphenyltins, inhibit the assembly of microtubules in a concentration-dependent manner. cdc.gov This inhibition is believed to occur through a direct interaction with tubulin, the primary protein component of microtubules. cdc.govnih.gov However, this interaction does not appear to involve the sulfhydryl groups of the tubulin protein. cdc.govnih.gov

Notably, while many organotins like tributyltin and triphenyltin (B1233371) can induce the disassembly of pre-formed microtubules, diphenyltin derivatives did not demonstrate this effect. cdc.govnih.gov This suggests a different or more specific mode of interaction for diphenyltin compounds compared to other organotins.

In addition to microtubule disruption, organotins act through a second cooperative mechanism: interaction with hydrophobic sites. cdc.gov The lipophilic (fat-loving) character of these chemicals is connected to a background level of chromosomal genotoxicity. frontiersin.org This interaction with hydrophobic compartments, such as cellular membranes, represents a less specific physical mechanism of toxicity. cdc.gov

Organotin compounds are recognized as potent membrane poisons. cdc.gov Phenyltins, including diphenyltin derivatives, have been shown to directly affect the integrity and permeability of cell membranes. Studies using model lipid bilayers reveal that diphenyltin dichloride can transfer across the membrane. researchgate.net The process involves an initial rapid adsorption onto the lipid bilayer surface, followed by a slower crossing into the liposome (B1194612) interior. researchgate.net

The presence of phenyltins within the membrane alters its physical properties. They have been found to reduce the membrane's expansion modulus and increase its bending rigidity coefficient. researchgate.net These alterations can lead to the formation of local defects, such as lipid pores, which in turn elevate water permeability across the membrane. researchgate.net

The impact on membrane integrity is a key aspect of cytotoxicity. The Neutral Red (NR) uptake assay, which measures the health of cell membranes, has been used to assess the toxicity of diphenyltin dichloride on fish hepatoma cells (PLHC-1). oieau.fr The results indicate that damage to the cell membrane is a significant factor in the compound's cytotoxic effects. oieau.fr

The genotoxicity of organotin compounds is a critical area of toxicological investigation. Genotoxic effects are often assessed by measuring chromosomal damage, such as the formation of micronuclei (MN) or the induction of aneuploidy (an abnormal number of chromosomes). researchgate.net Micronuclei are small, extranuclear bodies that contain either whole chromosomes or chromosomal fragments that were not incorporated into the daughter nucleus during cell division. nih.gov Their presence is an indicator of induced chromosomal damage. researchgate.net

While there is evidence that some organotin compounds can induce chromosomal supercontraction and aneuploidy in human lymphocytes, specific data for this compound and its derivatives are limited. cdc.gov A report from the World Health Organization noted that the available data were insufficient to establish health-based values for several organotins, including diphenyltin, highlighting a need for more research in this area. who.int Studies on other organotins have utilized techniques like the cytokinesis-block micronucleus (CBMN) assay, often combined with fluorescence in situ hybridization (FISH), to detect chromosome-specific aneuploidy. nih.govnih.gov However, mammalian cell genotoxicity assays for organotins have produced mixed results, with some studies reporting positive findings for chromosomal aberrations and others showing negative or unclear outcomes. researchgate.net

Certain organotin compounds are classified as endocrine-disrupting chemicals (EDCs) and "obesogens" due to their ability to interfere with metabolic processes like adipogenesis (the formation of fat cells). oieau.frsci-hub.red EDCs can promote changes in mesenchymal stem cells, leading to an increase in adipogenic differentiation. who.int The mechanism often involves the activation of key transcription factors like Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is a master regulator of adipogenesis. who.intsci-hub.red

In a comparative study of various organotins, tributyltin (TBT) and triphenyltin (TPT) were found to be potent inducers of adipogenic differentiation in 3T3-L1 preadipocyte cells. sci-hub.red In contrast, diphenyltin (DPT) did not stimulate adipogenic differentiation at the tested concentrations of 10 ng/ml and 50 ng/ml. sci-hub.red This suggests that the ability to modulate adipogenesis is highly dependent on the specific structure of the organotin compound.

Table 1: Effect of Various Organotin Compounds on Adipogenic Differentiation in 3T3-L1 Cells
CompoundAdipogenic Differentiation at 10 ng/mlAdipogenic Differentiation at 50 ng/ml
Tributyltin (TBT)Strong InductionStrong, Dose-Dependent Induction
Triphenyltin (TPT)InductionInduction
Dibutyltin (B87310) (DBT)StimulatedStimulated
Diphenyltin (DPT)No InductionNo Induction

Data sourced from a 2023 study on organotin mixtures. sci-hub.red

Investigations into Genotoxic and Chromosomal Abnormalities (e.g., Aneuploidy, Micronuclei Induction)

Additional Biological Activities

Beyond their toxicological profiles, this compound derivatives have been investigated for a range of other biological activities, primarily in the context of potential therapeutic applications.

Cytotoxic and Anticancer Activity: Diphenyltin(IV) derivatives have demonstrated notable cytotoxic activity against various human cancer cell lines. habitablefuture.orgukm.my One study found that a diphenyltin(IV) complex showed significantly better cytotoxicity than a related monophenyltin(IV) complex. habitablefuture.orgoncotarget.com The mode of cell death induced by these compounds is often apoptosis, a form of programmed cell death characterized by cell shrinkage and the formation of apoptotic bodies. ukm.my This is considered a favorable mechanism for anticancer agents. ukm.my

Table 2: Cytotoxicity of Diphenyltin Dichloride Against a Fish Hepatoma Cell Line (PLHC-1)
Assay TypeEndpoint MeasuredEC50 Value (µM)
Neutral Red (NR)Cell Membrane Integrity1.1
MTTMitochondrial Activity1.2
BrdUDNA Synthesis1.0
Crystal Violet (CV)Total Protein Content1.2

EC50 is the concentration that causes a 50% reduction in the measured endpoint. Data sourced from a 1997 study. oieau.fr

Anti-inflammatory Activity: Research has also revealed anti-inflammatory properties for diphenyltin(IV) complexes. In one comparative study, a diphenyltin derivative exhibited higher anti-inflammatory activity than its mono-phenyl counterpart. habitablefuture.orgoncotarget.com

Antibacterial and Biocidal Activity: Diphenyltin(IV) derivatives have shown a wide range of bactericidal activities against both Gram-positive and Gram-negative bacteria. researchgate.netsigmaaldrich.com Studies suggest that the diphenyltin moiety (SnIVPh2) is responsible for an enhanced bactericidal effect compared to dibutyltin derivatives. researchgate.net The biological activity of these compounds is also influenced by the number of phenyl groups attached to the tin atom. sigmaaldrich.com


Anti-inflammatory Properties

Research into organotin(IV) compounds has revealed their potential as anti-inflammatory agents, with diphenyltin(IV) derivatives showing notable activity. The biological efficacy of these compounds is often linked to the number and nature of the organic groups attached to the tin atom. nih.gov Studies suggest that derivatives with a higher number of phenyl substituents tend to exhibit greater potency. nih.govresearchgate.net

A study involving mono- and diphenyltin(IV) complexes with N-methyl-N-hydroxyethyldithiocarbamate demonstrated that the diphenyltin(IV) derivative, [(C6H5)2Sn(L)2], possessed better anti-inflammatory properties than its monophenyl counterpart. nih.gov This enhanced activity is attributed to the increased lipophilicity conferred by the two phenyl rings, which reduces polarity around the central tin atom. nih.gov The anti-inflammatory properties of these complexes were evaluated and compared to diclofenac, a standard nonsteroidal anti-inflammatory drug (NSAID). nih.govresearchgate.net The results showed that the diphenyltin(IV) complex had an IC50 value of 2.52 ± 0.02 µM, which was comparable to and slightly better than the standard drug (diclofenac, IC50 = 2.94 ± 0.01 µM). nih.gov

Similarly, diphenyltin(IV) complexes derived from hydrazone ligands have been investigated for their anti-inflammatory capabilities. researchgate.net One such complex, [Ph2SnL²], demonstrated exceptional potency in combating inflammation, with an observed IC50 value of 7.27 ± 0.04 μM. researchgate.net Investigations into a series of these organotin(IV) complexes found that the biological activity followed the order: Ph2SnL¹⁻² > Bu2SnL¹⁻² > Et2SnL¹⁻² > Me2SnL¹⁻², highlighting the superior efficacy of the diphenyl derivatives. researchgate.net

Other studies on diphenyltin(IV) derivatives of dipeptides, such as glycyltryptophan and valylvaline, reported mild-to-moderate anti-inflammatory activity, with inhibition rates between approximately 15.64% and 20.63%. researchgate.net However, in this particular study, the n-dibutyltin(IV) analogues exhibited better anti-inflammatory results than the diphenyltin(IV) compounds. researchgate.net

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundLigand TypeIC50 Value (µM)% InhibitionStandard Drug (IC50 in µM)
[(C6H5)2Sn(L)2]N-methyl-N-hydroxyethyldithiocarbamate2.52 ± 0.02 nih.gov-Diclofenac (2.94 ± 0.01) nih.gov
[Ph2SnL²]Hydrazone researchgate.net7.27 ± 0.04 researchgate.net--
Ph2SnLDipeptides researchgate.net-~15.64 - 20.63 researchgate.net-

Antituberculosis Potency

Diphenyltin(IV) derivatives have also been identified as promising candidates in the search for new antituberculosis agents. Research indicates that these compounds can exhibit significant potency against Mycobacterium tuberculosis. researchgate.netresearchgate.net

In comparative studies, diphenyltin(IV) compounds were found to have greater antituberculosis potency than related Schiff bases or their dimethyltin(IV) counterparts. researchgate.net This suggests that the phenyl groups attached to the tin center play a crucial role in their biological activity.

A specific study on organotin(IV) complexes with hydrazone ligands identified a diphenyltin(IV) complex, [Ph2SnL²], as the most effective agent against tuberculosis among the tested compounds. researchgate.net It displayed a superior Minimum Inhibitory Concentration (MIC) of 0.0180 ± 0.009 μmol/mL. researchgate.net The efficacy of the organotin complexes in this study was ranked in the order of Ph2SnL¹⁻² > Bu2SnL¹⁻² > Et2SnL¹⁻² > Me2SnL¹⁻², again emphasizing the potent effect of the diphenyltin moiety. researchgate.net Further mechanistic investigations through molecular docking revealed that the [Ph2SnL²] complex has a stronger binding affinity for the 3PTY protein, a key enzyme in Mycobacterium tuberculosis, compared to the uncomplexed ligand, which correlates with its superior biological activity. researchgate.net

Table 2: Antituberculosis Activity of this compound Derivatives

Compound/ClassLigand TypeMinimum Inhibitory Concentration (MIC)Notes
Diphenyltin(IV) CompoundsSchiff Base-Showed greater potency than dimethyltin(IV) compounds. researchgate.net
[Ph2SnL²]Hydrazone0.0180 ± 0.009 μmol/mL researchgate.netMost effective in its class; strong binding to 3PTY protein. researchgate.net

Environmental Fate and Analytical Assessment of Diphenyltin Species

Environmental Degradation Pathways and Persistence

The degradation of diphenyltin (B89523) species is influenced by a combination of biotic and abiotic factors, leading to varying persistence in different environmental compartments. The process generally involves the sequential removal of organic groups from the tin atom. mediresonline.org

In soil environments, both microbial activity and photochemical degradation contribute to the breakdown of phenyltin compounds. nih.govpublications.gc.ca Studies have shown that the degradation of triphenyltin (B1233371), the precursor to diphenyltin, is significantly slower in sterile soils compared to non-sterilized soils, highlighting the important role of microorganisms. researchgate.net The half-life of TPT in soil can range from 27 to 140 days, influenced by factors such as organic matter content. nih.govresearchgate.net Photodegradation is also a major factor affecting the fate of TPT in soils. nih.govoup.com The degradation proceeds through the formation of diphenyltin (DPT) and monophenyltin (MPT) as intermediate products, eventually leading to inorganic tin. publications.gc.caresearchgate.net

Table 1: Half-life of Triphenyltin (TPT) in Soil

Soil Condition Amendment Level (mg Sn/kg) Half-life (days) Reference
Non-sterilized 10 27 researchgate.net
Non-sterilized 20 33 researchgate.net
Various soil types Not specified 27-140 researchgate.net

In aquatic systems, diphenyltin compounds are known to be generated from the degradation of triphenyltin through biological, ultraviolet irradiation, chemical, or thermal mechanisms. mediresonline.orgresearchgate.net While triphenyltin can be relatively persistent in sediment, it does undergo degradation to diphenyltin (DPT) and monophenyltin (MPT). publications.gc.caresearchgate.net Some studies suggest that TPT may degrade faster than other organotin compounds like tributyltin (TBT) in sediment. publications.gc.ca The degradation in marine sediments is influenced by the presence of microorganisms. researchgate.netsemanticscholar.org For instance, various marine bacteria, including Pseudomonas and Bacillus species, have been shown to be capable of degrading diphenyltin chloride. researchgate.netsemanticscholar.org The process can be enhanced by the presence of nutrients. semanticscholar.org

Table 2: Bacterial Species Involved in Diphenyltin Degradation in Marine Environments

Bacterial Species Reference
Pseudomonas fluorescens researchgate.netsemanticscholar.org
Pseudomonas aeruginosa researchgate.netsemanticscholar.org
Bacillus subtilis researchgate.netsemanticscholar.org
Proteus mirabilis researchgate.netsemanticscholar.org
Serratia marcescens researchgate.netsemanticscholar.org
Providencia vermicola researchgate.netsemanticscholar.org
Lysinibacillus sphaericus researchgate.netsemanticscholar.org
Stenotrophomonas spp. mediresonline.orgresearchgate.net
Comamonas spp. mediresonline.orgresearchgate.net
Microbacterium spp. mediresonline.orgresearchgate.net

The degradation of triphenyltin compounds, including diphenyltin oxide, follows a sequential dephenylation pathway. The primary degradation products are diphenyltin (DPT) and monophenyltin (MPT). nih.govpublications.gc.caasm.org Further degradation leads to the formation of inorganic tin as the final product. publications.gc.caasm.orgelixirpublishers.comwho.int This stepwise degradation results in a reduction of the organic substitution on the tin atom. mediresonline.org The identification of these degradation products is crucial for understanding the complete environmental fate of the parent compound. asm.org

Degradation in Aquatic Environments (e.g., Marine Sediment)

Advanced Analytical Methodologies for Environmental Monitoring and Speciation

Accurate and sensitive analytical methods are essential for the monitoring and speciation of diphenyltin compounds in various environmental matrices.

Chromatographic techniques are powerful tools for separating complex mixtures of organotin compounds. encyclopedia.pube3s-conferences.org When coupled with element-selective detectors, they provide the necessary selectivity and sensitivity for environmental analysis. nih.govrsc.org Liquid chromatography (LC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a common method for the speciation of butyl- and phenyltin compounds in sediments. nih.gov This technique allows for the separation and quantification of individual organotin species, including diphenyltin. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) has traditionally been a preferred technique for the analysis of organotin compounds due to its high sensitivity and resolution. sciex.comanalchemres.org However, because organotin compounds like diphenyltin are generally polar and have poor volatility, a derivatization step is often required to make them suitable for GC analysis. analchemres.orggov.bc.casciex.com This can be a time-consuming process. sciex.comsciex.com Despite this, GC-MS and high-resolution GC-MS (GC-HRMS) methods have been successfully developed for the simultaneous determination of multiple organotin compounds, including diphenyltin, in water, sediment, and tissue samples. gov.bc.canih.gov These methods often involve an extraction step followed by derivatization (e.g., ethylation) before instrumental analysis. gov.bc.ca

Table 3: Overview of GC-MS Method for Organotin Analysis

Analytical Step Description Reference
Sample Preparation Extraction with a suitable solvent, often containing a chelating agent like tropolone (B20159) to improve extraction efficiency for more polar organotins. gov.bc.ca
Derivatization Ethylation using reagents like sodium tetraethyl borate (B1201080) to increase the volatility of the organotin compounds for GC analysis. gov.bc.cagov.bc.ca
Cleanup Use of silica (B1680970) gel columns to remove interfering compounds from the extract. gov.bc.cagov.bc.ca
Instrumental Analysis Gas chromatography separates the derivatized organotin compounds, which are then detected by a mass spectrometer (MS, MS/MS, or HRMS). analchemres.orggov.bc.canih.govgov.bc.ca

Chromatographic Techniques Coupled with Element-Selective Detectors

High-Performance Liquid Chromatography (HPLC) with UV Detection for Speciation

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used method for the separation and quantification of various chemical compounds. chromatographyonline.com For the speciation of phenyltin compounds, this technique offers a reliable and cost-effective analytical solution. researchgate.net Analytes suitable for UV detection typically possess unsaturated bonds or aromatic groups, which absorb light in the UV or visible range. chromatographyonline.com Diphenyltin, containing two phenyl rings, is well-suited for this detection method.

A specific method for the simultaneous determination of triphenyltin and its metabolite, diphenyltin, has been developed using reversed-phase HPLC with UV detection. researchgate.net The separation is typically achieved on a reversed-phase C18 column. researchgate.netresearchgate.net One established method utilizes a mobile phase composed of tetrahydrofuran-water-acetonitrile-glacial acetic acid (13:25:5:7, v/v) containing 0.05% triethylamine (B128534) and 1.0% sodium acetate, with detection performed at a wavelength of 257 nm. researchgate.net This approach allows for the effective separation and quantification of diphenyltin in various media. researchgate.netresearchgate.net The validity of the method is established through parameters such as linearity, detection limits, and recovery rates. researchgate.net

Table 1: HPLC-UV Performance Data for Diphenyltin Analysis

ParameterValueReference
AnalyteDiphenyltin researchgate.net
Linear Range0.60 µmol L⁻¹ to 1200 µmol L⁻¹ researchgate.net
Correlation Coefficient (r)0.9991 researchgate.net
Detection Limit0.4 µmol L⁻¹ researchgate.net
Recovery in Culture Medium85.5% to 91.6% researchgate.net
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) for Speciation

The coupling of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a powerful and highly sensitive technique for elemental speciation analysis. analytik-jena.comingeniatrics.com This hyphenated technique is particularly advantageous for the analysis of organotin compounds like diphenyltin because it combines the separation capabilities of LC with the element-specific detection of ICP-MS. ingeniatrics.comrsc.org A significant benefit of LC-ICP-MS over gas chromatography-based methods is that it can often analyze organotin species directly, eliminating the need for complex and potentially error-prone derivatization steps. rsc.org

LC-ICP-MS provides a robust and versatile solution for determining element species in diverse environmental, food, and agricultural samples. analytik-jena.com The method allows for the separation of different organotin species, such as monobutyltin (B1198712) (MBT), dibutyltin (B87310) (DBT), tributyltin (TBT), monophenyltin (MPhT), diphenyltin (DPhT), and triphenyltin (TPhT), within a single analytical run. rsc.org The use of ICP-MS as a detector provides high sensitivity, tolerance to sample matrix effects, and a wide linear range for quantification. ingeniatrics.com A rapid LC-ICP-MS method was developed to separate and quantify these six organotin species in under 6.5 minutes. rsc.org The technique has been successfully applied to the analysis of diphenyltin in various matrices, including tobacco and water. researchgate.net

Table 2: Reported Detection Limits for Phenyltin Species using LC-ICP-MS

AnalyteDetection LimitMatrixReference
Diphenyltin (DPhT)0.18 - 0.43 ng mL⁻¹General researchgate.net
Diphenyltin (DPhT)< 4 ng L⁻¹Marine Water rsc.org
Monophenyltin (MPhT)0.18 - 0.43 ng mL⁻¹General researchgate.net
Triphenyltin (TPhT)0.029 - 0.049 µg L⁻¹Wine researchgate.net

Sample Preparation and Derivatization Strategies for Environmental Matrices

The preparation of environmental samples is a critical step that precedes the instrumental analysis of diphenyltin and other organotin species. researchgate.net The strategy employed depends heavily on the sample matrix (e.g., water, sediment, tissue) and the subsequent analytical technique. researchgate.netepa.gov Generally, the process involves extraction of the analytes from the matrix, followed by cleanup and pre-concentration. researchgate.net

For analytical methods based on gas chromatography (GC), a derivatization step is mandatory to convert the low-volatility, ionic organotin species into more volatile and thermally stable forms. researchgate.net A common derivatization technique is ethylation using sodium tetraethylborate (NaBEt₄), which can be performed in situ directly in the sample matrix. capes.gov.br This process, however, can be a source of error if not carefully controlled, potentially leading to analyte loss or degradation. researchgate.net

For methods using liquid chromatography (LC), such as HPLC-UV or LC-ICP-MS, derivatization is often not required, which simplifies the sample preparation workflow and reduces potential sources of error. rsc.org Sample preparation for LC analysis typically involves:

Solid-Phase Extraction (SPE): This is a common technique for extracting and pre-concentrating organotins from aqueous samples. rsc.orgepa.gov Water samples may be acidified before being passed through an SPE cartridge (e.g., C18), from which the analytes are later eluted with a suitable solvent. researchgate.netepa.gov

Liquid-Liquid Extraction (LLE): This method is used to extract analytes from a liquid sample into an immiscible solvent. For instance, organotins can be extracted from urine into hexane (B92381) following derivatization. capes.gov.br

Solvent Extraction: For solid matrices like sediment or biological tissues, analytes are extracted using organic solvents. researchgate.netepa.gov Common extraction mixtures include methanol (B129727) with tropolone or a hexane:acetic acid:tropolone solvent system. researchgate.netepa.gov Techniques like sonication are often used to improve extraction efficiency. epa.gov

Method Validation and Detection Limit Determination in Environmental Samples

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. sepa.org.uk It is essential for ensuring the accuracy, reliability, and comparability of environmental data for compounds like diphenyltin. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), precision (usually expressed as relative standard deviation, RSD), and accuracy (often measured as analyte recovery). sepa.org.uknih.gov

The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from background noise. nih.gov These limits vary significantly depending on the analytical instrumentation, the sample matrix, and the specific preparation method used. researchgate.net For diphenyltin and related compounds, detection limits have been determined for several analytical techniques across different environmental matrices. For example, methods using LC-ICP-MS generally achieve lower detection limits than those using HPLC-UV, reflecting the former's higher sensitivity. researchgate.netresearchgate.net Recovery studies, where a known amount of the analyte is added (spiked) into a real sample matrix, are performed to assess the accuracy of the method and the efficiency of the extraction process. researchgate.netnih.gov

Table 3: Summary of Method Validation Parameters for Diphenyltin Analysis

Analytical MethodAnalyteMatrixDetection LimitRecovery (%)Precision (RSD %)Reference
HPLC-UVDiphenyltinCulture Medium0.4 µmol L⁻¹85.5 - 91.6Not Reported researchgate.net
LC-ICP-MSDiphenyltin (DPhT)General0.18 - 0.43 ng mL⁻¹73.9 - 98.4< 9.43 researchgate.net
LC-ICP-MS (ID)Diphenyltin (DPhT)Marine Water< 4 ng L⁻¹Not ReportedNot Reported rsc.org
GC-MIP-AEDDiphenyltin (DPhT)Urine0.42 - 0.67 µg L⁻¹ (as Sn)Not Reported4.2 - 11.7 capes.gov.br

Environmental Regulatory Considerations and Impact Assessments

Environmental regulations for chemical substances are driven by assessments of their potential risk to human health and ecosystems. A key tool in this process is the Environmental Impact Assessment (EIA), a systematic procedure used to evaluate the likely significant environmental effects of a proposed project or development before a decision is given. europa.euepa.ie The EIA process is enshrined in legislation such as the European Union's EIA Directive (2011/92/EU), which mandates that a wide range of environmental factors, including population, biodiversity, water, air, and soil, be considered. europa.eu

Organotin compounds, as a class, are subject to regulatory scrutiny due to their known toxicity. Phenyltins and butyltins are among the most toxic chemicals deliberately introduced into the marine environment. The persistent toxicity of these compounds generally follows the order: Tributyltin (TBT) > Triphenyltin (TPT) > Dibutyltin (DBT) > Diphenyltin (DPT).

Regulatory actions often follow from these toxicity assessments. For example, the U.S. Environmental Protection Agency (EPA) has considered the need to include diphenyltin and monophenyltin metabolites in the tolerance expression for the parent pesticide, triphenyltin hydroxide (B78521) (TPTH), based on metabolism studies showing the breakdown of the parent compound. epa.gov The establishment of official analytical methods by regulatory bodies is another indicator of concern. The Chinese standard HJ 1074-2019, for instance, is the first certified environmental method in that country for organotin speciation by HPLC-ICP-MS, providing a standardized procedure for monitoring these compounds in water. Such regulations and assessments are foundational to ensuring the protection of the environment from the potentially harmful effects of chemical pollutants. isa.org.jm

Future Research Directions and Emerging Paradigms for Diphenyltin Oxide

Design and Synthesis of Novel Diphenyltin (B89523) Oxide-Based Functional Materials

The synthesis of new materials from diphenyltin oxide is a burgeoning field, with researchers focusing on creating functional materials with tailored properties. The reaction of this compound with various ligands, such as Schiff bases, carboxylates, and amino acids, has yielded a diverse array of new compounds. ens-paris-saclay.frresearchgate.netacs.org These efforts are not just about creating new molecules but are focused on designing materials with specific applications in mind, such as nonlinear optics, catalysis, and advanced luminescent materials. ens-paris-saclay.frrsc.org

A notable advancement is the use of multicomponent, one-step synthesis methodologies that improve efficiency. researchgate.net For instance, hypervalent tin(IV) compounds synthesized through mechanochemical processes represent an innovative, environmentally friendly approach. rsc.org This solid-state reaction proceeds via manual grinding, with water as the only byproduct, and can be used to produce luminescent materials without the need for extensive purification. rsc.org Another area of interest is the creation of chiral organotin derivatives for applications in nonlinear optics; compounds synthesized from this compound and specific chiral ligands have shown significant second-harmonic generation efficiency. ens-paris-saclay.fr

The table below summarizes some of the novel functional materials derived from this compound.

Material Class Ligand/Reaction Type Key Feature/Property Potential Application
Chiral (Salicylaldiminato)tin Schiff Base ComplexesSchiff base condensation with amino acidsHigh quadratic nonlinear optical properties. ens-paris-saclay.fracs.orgNonlinear Optics
Hypervalent Tin(IV)-Fused Azo/Azomethine CompoundsMechanochemical reaction with tridentate ligandsSolid-state emission, high atom economy synthesis. rsc.orgLuminescent Materials
Organotin(IV) CarboxylatesReaction with various carboxylic acidsDiverse structural features, promising biological activity. researchgate.netunila.ac.idAnticancer agents, Antimicrobials
Heptacoordinated Organotin(IV) ComplexesReaction with specific Schiff base ligandsHeptacoordinated tin center, specific electronic properties. mdpi.comOptoelectronic Devices

Deepening Understanding of Biological Mechanisms and Identification of New Therapeutic Targets

While the antimicrobial and anticancer properties of organotin compounds, including derivatives of this compound, have been recognized for some time, current research is moving beyond simple activity screening to a deeper investigation of their molecular mechanisms. researchgate.netunila.ac.idjournalijar.com This focus is crucial for identifying new therapeutic targets and designing more effective and selective drugs. Studies have shown that organotin(IV) derivatives can be potent cytotoxic agents against various cancer cell lines, sometimes overcoming resistance to existing drugs like cisplatin (B142131). ijariie.comnih.gov

Research indicates that these compounds may exert their biological effects through multiple pathways. Some organotin complexes are believed to interact with biological macromolecules like DNA and proteins via intercalation or groove-binding. ijariie.com More specific mechanisms are also being uncovered; for example, certain tributyltin(IV) compounds, which share structural motifs with diphenyltin derivatives, have been shown to induce a form of programmed cell death known as anoikis in melanoma cells, a process vital for preventing cancer dissemination. dntb.gov.ua The biological activity is strongly linked to the number and type of organic groups attached to the tin atom. researchgate.netunila.ac.id The development of dual-function agents, which possess both anticancer and antibacterial properties, is also an emerging area of interest. nih.gov

The following table details some of the investigated biological activities and the corresponding mechanistic insights.

Biological Activity Cell Line/Organism Proposed Mechanism/Target
AnticancerLeukemia (L-1210), Breast (MCF-7), Colon (HCT116), Melanoma (A375)Induction of anchorage-independent apoptosis (anoikis). unila.ac.iddntb.gov.ua
AnticancerVarious cancer cell linesInteraction with DNA and proteins (intercalation, groove-binding). ijariie.com
AntibacterialStaphylococcus aureusGeneration of reactive oxygen species (ROS). nih.gov
AntifungalVarious fungal strainsNot fully elucidated, but activity is well-documented. researchgate.net

Integration of Green Chemistry Principles in Synthesis and Application

In line with a global push for sustainability, green chemistry principles are being increasingly integrated into the synthesis and application of this compound and its derivatives. core.ac.uk The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. consensus.appskpharmteco.com Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and reducing unnecessary derivatization steps. acs.org

Recent research demonstrates a clear shift towards more environmentally benign synthetic routes. For example, the mechanochemical synthesis of hypervalent tin compounds from this compound is a solvent-free process with water as the sole byproduct, exemplifying high atom economy and waste prevention. rsc.org Similarly, microwave-assisted synthesis has been employed to produce organotin Schiff bases, offering advantages like shorter reaction times and higher yields, which aligns with the principle of designing for energy efficiency. nih.gov These methods are not only better for the environment but can also be more efficient and cost-effective than traditional approaches. rsc.orgnih.gov The development of such green processes is critical for the future industrial viability and environmental acceptance of organotin chemistry. rsc.org

Green Chemistry Principle Application in this compound Synthesis Example
Prevention of Waste / High Atom Economy Designing syntheses where the maximum amount of raw material ends up in the product. acs.orgThe mechanochemical reaction of this compound with O,N,O-tridentate ligands produces functional materials with water as the only byproduct. rsc.org
Design for Energy Efficiency Using synthetic methods that are conducted at ambient temperature and pressure or require less energy. acs.orgMicrowave-assisted synthesis of organotin Schiff bases significantly reduces reaction times compared to conventional heating. nih.gov
Safer Solvents and Auxiliaries / Solvent-Free Reactions Making the use of auxiliary substances like solvents unnecessary or innocuous. consensus.appSolid-state synthesis by manual grinding in an agate mortar avoids the need for potentially hazardous organic solvents. rsc.org
Reduce Derivatives Minimizing or avoiding the use of blocking groups or temporary modifications. acs.orgOne-pot, multicomponent reactions to form diorganotin(IV) derivatives without the need to isolate intermediate Schiff base ligands. researchgate.net

Harnessing Advanced Computational Methods for Predictive Chemistry and Materials Design

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new materials based on this compound. Advanced methods like Density Functional Theory (DFT) are widely used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of these compounds before they are ever synthesized in a lab. ens-paris-saclay.frdntb.gov.uaresearchgate.netresearchgate.net This predictive capability allows researchers to screen potential candidates and focus experimental efforts on the most promising molecules. acs.org

DFT studies have been employed to rationalize the ground-state structures of newly synthesized complexes, with calculated parameters showing good agreement with experimental data from techniques like X-ray diffraction. researchgate.net These computational models can elucidate complex properties, such as the factors contributing to the nonlinear optical behavior of chiral organotin complexes. ens-paris-saclay.fr Beyond structural prediction, computational methods are used to investigate reaction mechanisms and to understand the electronic properties that govern biological activity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. ijariie.com Emerging paradigms include the use of machine learning approaches, combined with conventional reaction indices, to develop models that can predict the general chemical stability and reactivity of molecules, offering a powerful tool for the rational design of new materials. rsc.org

Computational Method System Studied Predicted/Analyzed Properties
Density Functional Theory (DFT)Diphenyltin(IV) complexes with Schiff bases. ijariie.comresearchgate.netOptimized molecular structure, vibrational frequencies, electronic transitions, HOMO-LUMO energy gap, charge transfer characteristics. ijariie.comresearchgate.net
Density Functional Theory (DFT)Aliphatic organotin polymers. acs.orgStructure, electronic and total dielectric constants, energy band gaps. acs.org
Density Functional Theory (DFT)Chiral organotin(IV) Schiff base complexes. ens-paris-saclay.frRationalization of nonlinear optical properties. ens-paris-saclay.fr
Quantitative Theory of Atoms in Molecules (QTAIM)Diphenyltin(IV) complexes with quinolone ligands. dntb.gov.uaAnalysis of interactions between tin(IV) and surrounding atoms. dntb.gov.ua
Machine LearningGeneral organic materials. rsc.orgPrediction of chemical reactivity (electrophilicity and nucleophilicity). rsc.org

Sustainable Management and Environmental Remediation Strategies for Organotin Compounds

The extensive use of organotin compounds has led to their presence in various ecosystems, raising environmental concerns. researchgate.nettandfonline.com this compound itself is a degradation product of the widely used fungicide and antifouling agent triphenyltin (B1233371). researchgate.net Consequently, developing sustainable management and effective remediation strategies for organotin-contaminated sites is a critical area of research. researchgate.netnih.gov

A variety of remediation techniques are being investigated, spanning biological, chemical, and physical approaches.

Bioremediation utilizes the metabolic potential of microorganisms, such as bacteria and fungi, to degrade organotins into less toxic forms. nih.govpjoes.com Studies have shown that microbes can biodegrade triphenyltin through successive de-phenylation steps to diphenyltin and then monophenyltin. researchgate.netrsc.org

Chemical Stabilization involves the use of amendments to immobilize or degrade contaminants in soil and sediment. The application of nanoscale zero-valent iron (nZVI) has been shown to promote the degradation of organotin compounds. nih.gov

Physical Remediation focuses on separating contaminated fractions of sediment or soil, thereby reducing the total volume of material that requires treatment or disposal. nih.gov Techniques include grain-size separation and magnetic separation. nih.gov

Advanced Oxidation Processes , such as treatment with Fenton's reagent or electrolysis, have also demonstrated high efficiency in degrading organotins in both water and sediment. chalmers.senorthsearegion.eu

The most effective management strategy may involve combining these approaches, for example, using physical separation to concentrate the contaminants followed by chemical stabilization of the highly polluted fraction. nih.gov The ultimate goal is to develop sustainable and cost-effective methods to manage the legacy of organotin pollution and prevent future environmental harm. chalmers.seresearchgate.net

Remediation Strategy Method Mechanism/Principle Target Contaminants
BioremediationMicrobial DegradationUse of bacteria, algae, and fungi to break down organotins via metabolic processes. nih.govpjoes.comTributyltin (TBT), Triphenyltin (TPT), Diphenyltin (DPT)
Chemical TreatmentChemical StabilizationApplication of nanoscale zero-valent iron (nZVI) to enhance degradation and immobilization. nih.govOrganotin Compounds (OTCs), Arsenic (As)
Chemical TreatmentAdvanced OxidationUse of Fenton's reagent or electrolysis to chemically oxidize and degrade contaminants. chalmers.senorthsearegion.euTBT
Physical TreatmentSoil Washing / SeparationGrain-size and magnetic separation to isolate the most contaminated sediment fractions. nih.govOTCs and heavy metals
Integrated ManagementStabilization/Solidification (S/S)Mixing sediment with binders like cement to create a solid matrix, enabling reuse in construction. chalmers.senorthsearegion.euTBT and metals

Q & A

Q. What are the standard synthetic routes for diphenyltin oxide, and how can purity be validated?

this compound is commonly synthesized via alkaline hydrolysis of diphenyltin(IV) chloride. In a typical procedure, diphenyltin chloride is refluxed with aqueous NaOH (1:1 molar ratio) in toluene for 4 hours. The product is precipitated by solvent evaporation and purified via recrystallization from chloroform/petroleum ether . Purity is validated using elemental analysis (C, H, Sn gravimetry), FT-IR (to confirm Sn-O-Sn bridging at ~500–600 cm⁻¹), and X-ray diffraction (for crystalline phase identification) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound complexes?

Key techniques include:

  • FT-IR : Identifies Sn-O (500–600 cm⁻¹) and ligand-specific vibrations (e.g., carboxylate ν(COO⁻) at ~1600 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition pathways (e.g., mass loss steps correlating with ligand dissociation or Sn-Sn bond cleavage) .
  • X-ray Crystallography : Resolves coordination geometry (e.g., tetrahedral vs. trigonal bipyramidal) and supramolecular interactions .
  • Mössbauer Spectroscopy : Provides insights into tin oxidation states (e.g., isomer shifts ~1.20–1.25 mm/s for Sn(IV)) .

Q. How can researchers optimize reaction conditions for synthesizing diphenyltin(IV) carboxylates?

Reaction conditions depend on ligand solubility and steric effects. For example, refluxing this compound with rhodanine-N-acetic acid in methanol (1:2 molar ratio) for 6 hours yields hexanuclear complexes. Solvent choice (e.g., toluene for hydrophobic ligands), temperature (60–100°C), and stoichiometry (1:1 to 1:2 Sn:ligand) are critical. Post-synthesis, slow evaporation from chloroform/methanol mixtures facilitates single-crystal growth .

Advanced Research Questions

Q. How do structural variations in diphenyltin(IV) complexes influence their photocatalytic activity?

Nuclearity (mono- vs. tetranuclear) and ligand electron-donating capacity directly impact photocatalytic performance. For instance, tetranuclear Sn₄O₄ clusters with π-conjugated ligands exhibit enhanced charge separation, improving methylene blue degradation under UV light. Activity is quantified via UV-Vis kinetics (rate constants) and compared with control experiments (e.g., SnO₂ nanoparticles) . Confounding factors, such as surface area and defect density, require normalization using BET surface area analysis .

Q. What explains discrepancies in thermal decomposition data for diphenyltin(IV) dithiocarbamates?

Divergent TGA results (e.g., residue mass % variations) arise from differences in heating rates (5–10°C/min), atmosphere (N₂ vs. air), and sample crystallinity. For example, Sn₂S₃ residues (calc. 11.93%) may deviate due to partial oxidation to SnO₂ in air. Parallel XRD analysis of residues is recommended to identify secondary phases .

Q. How can crystallographic challenges in diphenyltin complex studies be mitigated?

Crystal growth issues (e.g., poor diffraction quality) are addressed by:

  • Solvent Screening : Mixed solvents (chloroform:methanol) reduce nucleation speed.
  • Additives : Trace petroleum ether (40–60°C fraction) enhances crystal size.
  • Temperature Gradients : Slow cooling (0.5°C/h) from saturated solutions improves lattice ordering .

Q. What methodological strategies distinguish this compound’s cytotoxicity from its derivatives?

Comparative studies involve:

  • In Vitro Assays : Dose-response curves (IC₅₀) in cell lines (e.g., HeLa) for this compound vs. its hydroxamate complexes.
  • Computational Modeling : Molecular docking to assess binding affinity with biomolecular targets (e.g., DNA topoisomerases) .
  • Speciation Analysis : HPLC-MS to track intracellular degradation products (e.g., diphenyltin dichloride) .

Data Analysis and Contradiction Resolution

Q. How should conflicting reports on this compound’s environmental persistence be reconciled?

Discrepancies in environmental half-lives (e.g., aquatic vs. soil systems) stem from matrix-specific factors:

  • pH Dependency : Hydrolysis accelerates in acidic water (t₁/₂ < 7 days) vs. neutral soil (t₁/₂ > 30 days).
  • Microbial Activity : Soil microbiota degrade Sn-C bonds via oxidative pathways, validated by ¹¹⁹Sn NMR speciation studies .

Q. What experimental controls are critical when studying this compound’s endocrine-disrupting effects?

Key controls include:

  • Positive/Negative Controls : Compare with established endocrine disruptors (e.g., tributyltin) and inert organotins.
  • Dose-Response Validation : Use ≥3 concentrations to exclude non-monotonic effects.
  • Metabolite Profiling : LC-MS/MS to rule out contributions from degradation products (e.g., triphenyltin) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-based nanomaterials synthesis?

Protocol standardization involves:

  • Precursor Purity : Verify this compound purity via CHNS analysis and TGA.
  • Reaction Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Sn-S bond formation).
  • Post-Synthesis Characterization : Cross-validate using TEM (morphology), XRD (crystallinity), and XPS (surface composition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.